molecular formula C12H18N4O2 B12718075 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- CAS No. 132560-07-7

1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)-

Cat. No.: B12718075
CAS No.: 132560-07-7
M. Wt: 250.30 g/mol
InChI Key: BQGHPCHYESRVHK-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine ring system substituted with various alkyl groups. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. For instance, the reaction might involve the use of sodium ethoxide in ethanol, followed by refluxing with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and subsequent alkylation with alkyl bromides .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the alkyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, known for its stimulant effects.

    Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory therapies.

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-8-ethyl-1-methyl-3-(2-methylpropyl)- is unique due to its specific alkyl substitutions, which confer distinct chemical and biological properties compared to other purine derivatives. These unique features make it valuable for specialized applications in research and industry .

Properties

CAS No.

132560-07-7

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

8-ethyl-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione

InChI

InChI=1S/C12H18N4O2/c1-5-8-13-9-10(14-8)16(6-7(2)3)12(18)15(4)11(9)17/h7H,5-6H2,1-4H3,(H,13,14)

InChI Key

BQGHPCHYESRVHK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)C

Origin of Product

United States

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